Lithium(1+)ion5-(methoxymethyl)pyridine-2-carboxylate
Description
Lithium(1+)ion5-(methoxymethyl)pyridine-2-carboxylate is a lithium salt derived from 5-(methoxymethyl)pyridine-2-carboxylic acid. Its structure features a pyridine ring substituted at the 5-position with a methoxymethyl (-CH2OCH3) group and at the 2-position with a carboxylate anion coordinated to a lithium cation. The molecular formula is estimated as C8H7LiNO3, with a molecular weight of ~171.94 g/mol.
Properties
Molecular Formula |
C8H8LiNO3 |
|---|---|
Molecular Weight |
173.1 g/mol |
IUPAC Name |
lithium;5-(methoxymethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H9NO3.Li/c1-12-5-6-2-3-7(8(10)11)9-4-6;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
VSONMPCALPKYEX-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].COCC1=CN=C(C=C1)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+)ion5-(methoxymethyl)pyridine-2-carboxylate typically involves the reaction of 5-(methoxymethyl)pyridine-2-carboxylic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or an alcohol, under controlled temperature and pH conditions to ensure the formation of the desired lithium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)ion5-(methoxymethyl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Lithium(1+)ion5-(methoxymethyl)pyridine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of lithium(1+)ion5-(methoxymethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical processes, including enzyme activity and signal transduction pathways. The methoxymethyl group and the pyridine ring can also interact with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Differences
(i) Lithium(1+)ion5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate ()
- Structure : Contains a fused thiazolo[4,5-c]pyridine core with a bulky tert-butoxycarbonyl (Boc) group at position 5.
- Molecular Formula : C12H15LiN2O4S (MW: 290.26 g/mol).
- The Boc group increases steric hindrance, likely reducing water solubility compared to the methoxymethyl group in the target compound.
- Applications : Likely used in protected intermediates for organic synthesis due to the Boc group’s stability .
(ii) Lithium(1+)ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate ()
- Structure : Features a fused [1,2,4]triazolo[1,5-a]pyridine system.
- Key Differences :
- The triazole ring adds two nitrogen atoms, increasing hydrogen-bonding capacity and aqueous solubility.
- Lacks the methoxymethyl substituent, reducing lipophilicity compared to the target compound.
- Applications: Potential use in medicinal chemistry due to triazole’s bioactivity .
(iii) 1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-3,4-dihydro-isoquinoline hydrochloride ()
- Structure: Isoquinoline core with diethoxybenzyl and ethoxy substituents.
- Molecular Formula : C12H17ClN2O2 (MW: 256.73 g/mol).
- Key Differences: The isoquinoline system is larger and more aromatic than pyridine, altering electronic properties. Ethoxy groups increase lipophilicity, contrasting with the target’s methoxymethyl. Hydrochloride salt form differs in ionic behavior from lithium carboxylates.
- Applications: Likely explored for central nervous system (CNS) targeting due to isoquinoline’s pharmacological relevance .
Physicochemical Properties (Inferred)
- Solubility : The target’s methoxymethyl group balances polarity, while the triazolo derivative’s nitrogen-rich structure favors water solubility.
- Stability : Lithium salts generally exhibit high thermal stability, advantageous for battery electrolytes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
